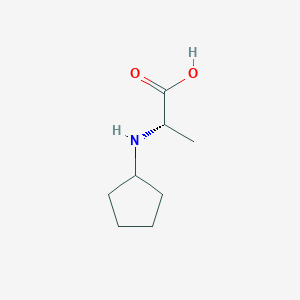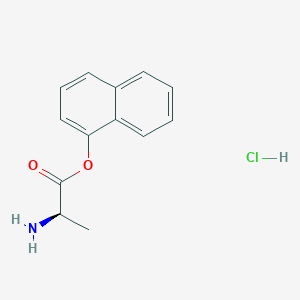
LY3007113
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
LY3007113 is an orally active p38 mitogen-activated protein kinase (MAPK) inhibitor with potential immunomodulating, anti-inflammatory, and antineoplastic activity. Upon administration, LY3007113 inhibits the activity of p38, thereby preventing p38 MAPK-mediated signaling. This may result in the inhibition of the production of proinflammatory cytokines and the induction of tumor cell apoptosis. p38 MAPK, a serine/threonine protein kinase often upregulated in cancer cells, plays a crucial part in the production of a variety of cytokines involved in inflammation and cellular proliferation such as tumor necrosis factor (TNF) and interleukin (IL)-1 and -6. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Scientific Research Applications
Dual Kinase and BET-Bromodomain Inhibition
LY294002, closely related to LY3007113, is identified as a dual kinase and BET-bromodomain inhibitor. This compound inhibits the BET bromodomain proteins BRD2, BRD3, and BRD4, structurally unrelated to phosphoinositide 3-kinase (PI3K). Its dual inhibition suggests potential applications in targeting diverse signaling pathways in cancer research (Dittmann et al., 2014).
Sensitization to Apoptosis in Cancer Cells
Research on LY303511 (an analogue of LY3007113) demonstrated its role in increasing reactive oxygen species (ROS) production and sensitizing cancer cells to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced apoptosis. This highlights its potential in enhancing cancer cell sensitivity to apoptosis, a key area in cancer treatment (Tucker-Kellogg et al., 2012).
Role in Leukemia Cell Invasion and Migration
LY294002, similar to LY3007113, was found to suppress leukemia cell invasion and migration through the up-regulation of early growth response gene 1 (Egr-1), independent of its PI3K-Akt inhibitory activity. This finding adds a new dimension to its anticancer properties, particularly in leukemia (Liu et al., 2008).
Enhancement of TRAIL Sensitivity in Neuroblastoma Cells
LY303511 is shown to increase TRAIL sensitivity in neuroblastoma cells via hydrogen peroxide-mediated activation of mitogen-activated protein kinases and up-regulation of death receptors. This suggests its potential application in enhancing the apoptotic sensitivity of neuroblastoma cells, which are often resistant to chemotherapy (Shenoy et al., 2009).
Inhibition of RAF Isoforms in Mutant Cancers
LY3009120, another compound related to LY3007113, inhibits RAF isoforms and active dimers, showing anti-tumor activities in RAS or BRAF mutant cancers. Its ability to target various forms of RAF dimers with minimal paradoxical activation highlights its potential in cancer therapeutics (Peng et al., 2015).
properties
Molecular Formula |
Unknown |
|---|---|
Molecular Weight |
0.0 |
IUPAC Name |
Unknown |
Appearance |
Solid powder |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
LY3007113; LY-3007113; LY 3007113. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




